molecular formula C16H16N2O4 B2918412 methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 176106-12-0

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2918412
CAS No.: 176106-12-0
M. Wt: 300.314
InChI Key: ZEBSDGZJJZOEMY-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its intricate molecular structure This compound belongs to the pyran family, which consists of six-membered heterocyclic compounds containing an oxygen atom

Mechanism of Action

Target of Action

4h-pyran derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The synthesis of 4h-pyran derivatives, including this compound, involves a one-pot approach using a nanostructured catalyst . The interaction of the compound with its targets would result in changes at the molecular level, potentially altering the function of the target proteins or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the construction of the pyran ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and functional groups make it a valuable tool in the development of new drugs, materials, and chemical processes.

Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding. Medicine: Industry: The compound's properties make it suitable for use in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Methyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate: Lacks the methoxy group, resulting in different chemical properties and biological activity.

  • Methyl 6-amino-5-cyano-4-(3-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.

  • Methyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and biological effects.

Properties

IUPAC Name

methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBSDGZJJZOEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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